molecular formula C6H9ClF2N4 B8244815 3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine;hydrochloride

3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine;hydrochloride

Cat. No.: B8244815
M. Wt: 210.61 g/mol
InChI Key: HMGQHGARSGWSCJ-UHFFFAOYSA-N
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Description

3,3-Difluoro-1-(1H-triazol-5-yl)cyclobutanamine;hydrochloride is a synthetic organic compound characterized by the presence of a cyclobutane ring substituted with difluoro and triazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine;hydrochloride typically involves multiple steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes or through ring-closing metathesis.

    Introduction of Difluoro Groups: The difluoro groups are introduced via fluorination reactions, often using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

    Triazole Formation: The triazole ring is formed through a click chemistry reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

    Amine Introduction: The amine group is introduced through reductive amination or nucleophilic substitution.

    Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for the cycloaddition and fluorination steps, as well as the use of green chemistry principles to reduce waste and improve safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the triazole ring to a triazoline or reduce the difluoro groups to mono- or non-fluorinated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoro groups, to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Triazoline or mono-fluorinated derivatives.

    Substitution: Various substituted cyclobutanamines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine;hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a bioisostere in drug design. The triazole ring can mimic the properties of amide bonds, making it useful in the development of enzyme inhibitors and receptor ligands.

Medicine

Medically, this compound is explored for its potential therapeutic applications. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates, while the triazole ring can improve binding affinity and selectivity for biological targets.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, where its unique chemical properties can impart desirable characteristics like increased durability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine;hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the difluoro groups can enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Difluoro-1-(1H-triazol-5-yl)cyclobutanol
  • 3,3-Difluoro-1-(1H-triazol-5-yl)cyclobutanone
  • 3,3-Difluoro-1-(1H-triazol-5-yl)cyclobutanecarboxylic acid

Uniqueness

Compared to these similar compounds, 3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine;hydrochloride is unique due to the presence of the amine group, which can participate in a wider range of chemical reactions and interactions. This makes it more versatile for applications in drug design and materials science.

Properties

IUPAC Name

3,3-difluoro-1-(2H-triazol-4-yl)cyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2N4.ClH/c7-6(8)2-5(9,3-6)4-1-10-12-11-4;/h1H,2-3,9H2,(H,10,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGQHGARSGWSCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)(C2=NNN=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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